Ethacridine lactate, also known as rivanol, is a topical antiseptic agent. [] It is classified as an acridine derivative. [] In scientific research, ethacridine lactate is primarily utilized for its antibacterial properties and has been investigated for various applications, including wound healing, dental plaque control, and water treatment.
Further research is warranted to explore the potential of ethacridine lactate in targeted drug delivery systems. Functionalized graphene oxide nanocomposites loaded with ethacridine lactate demonstrated promising antibacterial properties, suggesting the possibility of utilizing nanotechnology for controlled and targeted drug release. []
Given the increasing prevalence of drug-resistant bacteria, investigating ethacridine lactate as a basis for developing novel antibacterial agents holds promise. Further research should focus on optimizing its efficacy, minimizing potential toxicity, and understanding its long-term effects. []
Given its potential use in water treatment, conducting comprehensive environmental impact assessments is crucial to ensure the safe and sustainable application of ethacridine lactate in environmental remediation strategies. []
Ethacridine lactate is derived from acridine, a nitrogen-containing heterocyclic compound. It is classified under the category of acridine derivatives, which are known for their diverse biological activities. The compound can be synthesized from various precursors through chemical reactions involving organic solvents and reducing agents .
The synthesis of ethacridine lactate involves several steps that optimize the use of raw materials and minimize waste. The primary method includes:
The yield of this process can reach up to 71.6%, with high purity levels exceeding 99% .
Ethacridine lactate has a complex molecular structure characterized by its acridine backbone. The molecular formula is CHNO, with a molecular weight of approximately 273.29 g/mol. The structure consists of:
The arrangement of these functional groups contributes to its biological activity .
Ethacridine lactate can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in therapeutic applications .
Ethacridine lactate exerts its pharmacological effects primarily through:
The precise mechanisms involve interactions with cellular components that alter normal physiological processes, thereby achieving therapeutic outcomes .
These properties are critical for understanding how ethacridine lactate behaves in pharmaceutical formulations and biological systems .
Ethacridine lactate finds applications across various fields:
The versatility of ethacridine lactate underscores its significance in both clinical settings and research environments .
Ethacridine lactate (7-ethoxyacridine-3,9-diamine 2-hydroxypropanoic acid) demonstrates potent bactericidal activity primarily against Gram-positive pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Staphylococcus aureus [2] [8]. Its efficacy against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is notably weaker due to differences in cell envelope permeability [8].
The planar tricyclic acridine structure enables intercalation between base pairs of bacterial DNA, with preferential binding to guanine-cytosine-rich regions. This insertion distorts the DNA helix by elongating it by ~3.4 Å per bound molecule, disrupting topoisomerase function and inhibiting replication/transcription. DNA polymerase inhibition occurs at concentrations as low as 5 μM, while RNA synthesis ceases at 20 μM [5] [8]. Bacteriostatic effects manifest within 30 minutes of exposure due to immediate replication blockade [7].
Ethacridine’s antimicrobial activity is pH-dependent due to ionization of its amino groups (pKa = 7.9–9.5). In acidic environments (pH < 7), the molecule becomes di-protonated, enhancing electrostatic interactions with anionic phospholipids (e.g., phosphatidylglycerol) in bacterial membranes. This facilitates:
Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Ethacridine Lactate Against Bacterial Pathogens
Bacterial Strain | Gram Status | MIC₉₀ (μg/mL) |
---|---|---|
Bacillus cereus | Positive | 6.2 |
Streptococcus pyogenes | Positive | 8.1 |
Streptococcus pneumoniae | Positive | 9.3 |
Salmonella enterica | Negative | 9.7 |
Pseudomonas aeruginosa | Negative | >100 |
Ethacridine lactate is a potent inhibitor of poly(ADP-ribose) glycohydrolase (PARG; IC₅₀ = 1.8 μM), the enzyme responsible for catabolizing poly(ADP-ribose) (PAR) polymers generated by PARP proteins. Molecular docking studies reveal ethacridine binds PARG’s catalytic domain (residues Asp558-Glu755) through:
PARG inhibition causes PAR polymer accumulation (up to 12-fold in leukemia cells), leading to:
In acute myeloid leukemia (AML) models, ethacridine (10 μM) synergizes with ibrutinib (EOBA score = 0.58) through ROS-mediated cytotoxicity, independent of BTK kinase inhibition [6]. Thyroid cancer studies demonstrate dose-dependent apoptosis (47% cell death at 10 μM; 72h) and enhanced differentiation markers:
Table 2: Cellular Consequences of PARG Inhibition by Ethacridine Lactate
Cell Type | PAR Accumulation | Apoptosis Rate | Key Differentiation Effects |
---|---|---|---|
OCI-AML2 (Leukemia) | 8.9-fold | 68% | N/A |
SW1736 (Thyroid) | 5.2-fold | 47% | PAX8↑ 3.41-fold, NIS↑ 1.53-fold |
Nthy-ori 3-1 (Normal) | 2.1-fold | 29% | NIS↑ 4.12-fold |
Functionalized graphene oxide (GO) nanocomposites significantly enhance ethacridine’s antibacterial spectrum and potency. Glucosamine-functionalized GO carriers exhibit:
Co-loading with sulfamethoxazole generates multi-mechanistic synergy:
Against Escherichia coli K1, the GO-GLA-EL/Sul nanocomposite achieves MIC₉₀ at 4.8 μg/mL vs. 28.3 μg/mL for free drugs. Similar enhancements occur against Gram-positive Bacillus cereus (MIC₉₀ = 2.1 μg/mL for nanocomposite vs. 6.2 μg/mL for ethacridine alone) [2].
Table 3: Antibacterial Synergy in GO-GLA Nanocomposites (μg/mL)
Pathogen | Free EL | Free Sul | EL + Sul Mix | GO-GLA-EL/Sul |
---|---|---|---|---|
Escherichia coli K1 | 28.3 | 42.7 | 18.9 | 4.8 |
Serratia marcescens | 35.6 | 51.2 | 22.4 | 6.3 |
Streptococcus pneumoniae | 9.3 | 38.5 | 7.1 | 2.9 |
Bacillus cereus | 6.2 | 29.8 | 4.3 | 2.1 |
EL: Ethacridine lactate; Sul: Sulfamethoxazole; Data from [2]
The nanocomposites maintain low cytotoxicity (LDH release <15% vs. 62% for free drugs at 50 μg/mL) due to targeted bacterial membrane binding over mammalian cell internalization [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7